5-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)-6-methylpyrimidine-2,4(1H,3H)-dione
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Overview
Description
The compound “5-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)-6-methylpyrimidine-2,4(1H,3H)-dione” is a complex organic molecule that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
Imidazole has become an important synthon in the development of new drugs . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Molecular Structure Analysis
The molecular structure of imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The reactions were monitored by thin layer chromatography (TLC) using silica gel GF254 .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is an amphoteric in nature i.e., it shows both acidic and basic properties .Scientific Research Applications
Molecular Design and Synthesis
Molecular Design and Synthesis studies have explored various derivatives and analogs related to the chemical structure of interest, focusing on their synthesis and potential biological activities. For instance, a series of imidazopyridine thiazolidine-2,4-diones, designed and synthesized from corresponding pyridines, showed significant in vitro and in vivo hypoglycemic activities, highlighting the therapeutic potential in diabetes management (Oguchi et al., 2000). Another study synthesized imidazolopyrazole and imidazolopyrimidine derivatives, evaluating their antioxidant properties, some of which exhibited promising activities (Gouda, 2012).
Antimicrobial Activity
Antimicrobial Activity research has synthesized various fused imidazolopyrimidines, assessing their antimicrobial properties. The synthesized compounds were evaluated for their antimicrobial activity, revealing some compounds with significant Minimum Inhibitory Concentration (MIC) values, suggesting potential for antimicrobial drug development (El-Kalyoubi et al., 2015).
Antioxidant and Antiviral Properties
Antioxidant and Antiviral Properties have been a focus, with studies exploring the synthesis of novel benzofuran-transition metal complexes. These complexes were tested for their HIV inhibitory activity, with some compounds showing potent activity compared to standard drugs, indicating potential for HIV treatment (Galal et al., 2010).
Electrochemical Analysis
Electrochemical Analysis has investigated the electrochemical behavior of hydantoin derivatives, examining their oxidation processes and providing insights into the structure-activity relationships and biochemical actions of such compounds (Nosheen et al., 2012).
Synthesis and Biological Evaluation
Synthesis and Biological Evaluation efforts have included the development of imidazo[1,2-a]pyridinopyrimidine and thioxopyrimidine derivatives, evaluating their antimicrobial activities. The study demonstrated that certain compounds exhibited promising antibacterial activity against specific strains, contributing to the search for new antimicrobial agents (Rajitha et al., 2016).
Mechanism of Action
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Future Directions
Imidazole has become an important synthon in the development of new drugs . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . This suggests that there is a great potential for future research and development in this area.
Properties
IUPAC Name |
5-[2-(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)-2-oxoethyl]-6-methyl-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3/c1-9-10(14(23)19-15(24)17-9)8-13(22)21-7-6-20-12-5-3-2-4-11(12)18-16(20)21/h2-5H,6-8H2,1H3,(H2,17,19,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPJFUJPLGDRJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)CC(=O)N2CCN3C2=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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